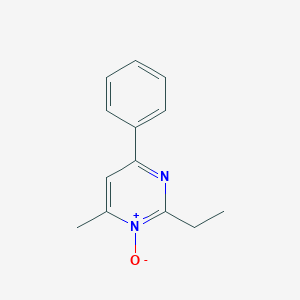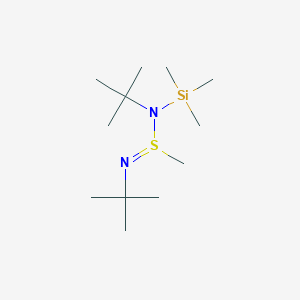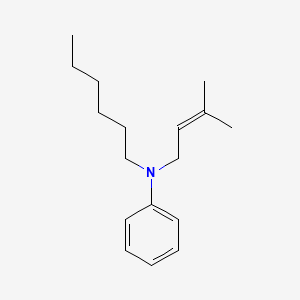
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a hexyl group and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the aniline ring. Aniline derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline typically involves the reaction of aniline with hexyl bromide and 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of the corresponding amine.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline: Characterized by the presence of a hexyl group and a 3-methylbut-2-en-1-yl group attached to the nitrogen atom of the aniline ring.
N-Methyl-N-(3-methylbut-2-en-1-yl)aniline: Similar structure but with a methyl group instead of a hexyl group.
N-Hexyl-N-(2-methylbut-2-en-1-yl)aniline: Similar structure but with a 2-methylbut-2-en-1-yl group instead of a 3-methylbut-2-en-1-yl group.
Uniqueness
This compound is unique due to the specific combination of the hexyl and 3-methylbut-2-en-1-yl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, including chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
88505-31-1 |
|---|---|
Molekularformel |
C17H27N |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
N-hexyl-N-(3-methylbut-2-enyl)aniline |
InChI |
InChI=1S/C17H27N/c1-4-5-6-10-14-18(15-13-16(2)3)17-11-8-7-9-12-17/h7-9,11-13H,4-6,10,14-15H2,1-3H3 |
InChI-Schlüssel |
FQEBUCUNPUCLGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CC=C(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


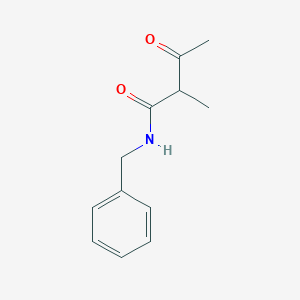
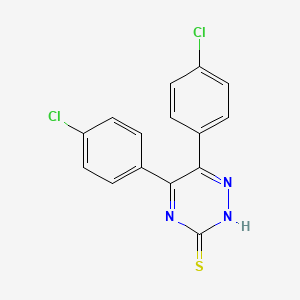
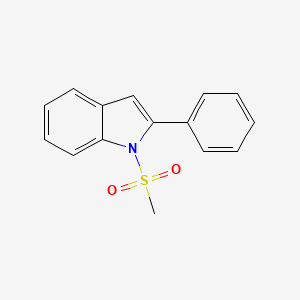
![4-[(2,3-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14377213.png)
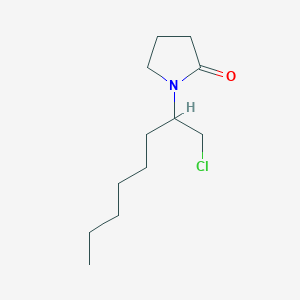

![Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate](/img/structure/B14377248.png)
![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)
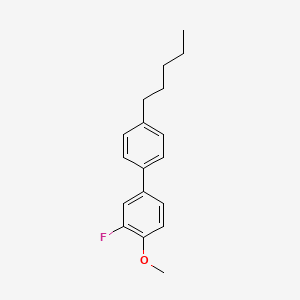
![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)
![2-Methyl-5-[(2-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B14377271.png)
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)
